molecular formula C10H14ClNO2 B1419454 2-{[(2-Methylphenyl)methyl]amino}acetic acid hydrochloride CAS No. 79823-92-0

2-{[(2-Methylphenyl)methyl]amino}acetic acid hydrochloride

Cat. No. B1419454
CAS RN: 79823-92-0
M. Wt: 215.67 g/mol
InChI Key: UDNPPZHFWBWBEI-UHFFFAOYSA-N
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Description

“2-{[(2-Methylphenyl)methyl]amino}acetic acid hydrochloride” is a chemical compound with the CAS Number: 79823-92-0 . It has a molecular weight of 215.68 and its IUPAC name is [(2-methylbenzyl)amino]acetic acid hydrochloride . The compound is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13NO2.ClH/c1-8-4-2-3-5-9(8)6-11-7-10(12)13;/h2-5,11H,6-7H2,1H3,(H,12,13);1H . This code provides a detailed description of the molecule’s structure. The compound consists of a 2-methylphenyl group (a benzene ring with a methyl group at the 2-position), a methyl group, and an amino group attached to an acetic acid group. The entire molecule is then combined with a hydrochloride group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 215.68 . It’s a powder that is stored at room temperature . The compound’s InChI key is UDNPPZHFWBWBEI-UHFFFAOYSA-N , which is a unique identifier that can be used to look up information about the compound.

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It’s used as a biochemical tool to isolate and study proteins and to understand protein-protein interactions within the cell .

Organic Synthesis

As a building block in organic chemistry, this acid chloride is used to synthesize various organic compounds. It’s particularly useful in creating new molecules that can have pharmaceutical applications .

Biochemical Assays

Researchers use this chemical in biochemical assays to investigate enzyme activities, receptor-ligand interactions, and other biochemical processes. It serves as a reagent that can react with other substances to measure changes in biological systems .

Medicinal Chemistry

In medicinal chemistry, it’s applied to the development of new drugs. Its structure allows it to be incorporated into potential therapeutic agents that can interact with biological targets .

Analytical Chemistry

This compound is also significant in analytical chemistry, where it may be used as a standard or reagent in chromatography and spectrometry to identify and quantify other substances .

Pharmacology

In pharmacology, it’s used to study the effects of drugs and to develop new medications that can treat various diseases. It can be a precursor or an intermediate in the synthesis of active pharmaceutical ingredients .

Neuroscience Research

Neuroscientists can use this compound to study neurotransmitter systems, as its structure is similar to that of certain neurotransmitters. It can help in understanding the chemical basis of brain function and neurological disorders .

Environmental Testing

Lastly, it’s used in environmental testing to detect chemical residues in samples. Its properties make it suitable for use in assays that determine the presence of specific chemicals in the environment .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

Future Directions

As for future directions, it’s hard to predict without specific context. The use and study of this compound would likely depend on the needs of chemical research or industry. It’s always important to handle it with care due to the mentioned safety and hazard warnings .

properties

IUPAC Name

2-[(2-methylphenyl)methylamino]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-8-4-2-3-5-9(8)6-11-7-10(12)13;/h2-5,11H,6-7H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDNPPZHFWBWBEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672574
Record name N-[(2-Methylphenyl)methyl]glycine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(2-Methylphenyl)methyl]amino}acetic acid hydrochloride

CAS RN

79823-92-0
Record name N-[(2-Methylphenyl)methyl]glycine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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